![molecular formula C20H24N6O B5544721 2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar imidazole and pyrimidine derivatives often involves reactions like the aza-Wittig reaction and cyclization processes. These methods lead to various derivatives with specific structural features (Deng et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds shows certain features such as planarity in the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and specific dihedral angles between phenyl rings and this system, as seen in similar compounds (Hu et al., 2007).
Chemical Reactions and Properties
Compounds like 2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide typically exhibit interesting reactivity patterns due to their functional groups. They may undergo nucleophilic addition or cyclization reactions, as observed in similar structures (Rozentsveig et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often influenced by the specific arrangement and interactions of their molecular components, as evidenced in closely related compounds (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are determined by the molecular structure and functional groups present. The presence of imidazole, pyrimidine, and other aromatic groups often endows these compounds with unique chemical behaviors, which can be inferred from studies on similar molecular structures (Mohamed, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
- Nilotinib Synthesis : The synthesis process for Nilotinib, an antitumor agent, involves complex reactions including amidation and condensation steps, showcasing the compound's role in developing cancer treatments (Wang Cong-zhan, 2009).
- Structural Analysis : The study of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate provides insights into the planar structure of imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring systems, aiding in the design of molecules with desired properties (S. Deng et al., 2010).
- Regioselective Synthesis : The regioselective synthesis of 3-(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines and N-(2,2-dichloro-2-phenylethylidene)arensulfonamides highlights the compound's application in creating sulfonamide derivatives with potential pharmaceutical uses (I. B. Rozentsveig et al., 2014).
Biological Evaluation and Antimicrobial Activity
- Anticancer and Anti-5-lipoxygenase Agents : The synthesis and biological evaluation of pyrazolopyrimidines derivatives reveal their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the chemical's contribution to the development of novel therapeutic agents (A. Rahmouni et al., 2016).
- Enzymatic Activity Enhancement : Compounds synthesized from pyrazolopyrimidinyl keto-esters have shown significant effects on increasing the reactivity of cellobiase, indicating their potential in enzymatic activity modulation and industrial applications (Mohamed Abd et al., 2008).
- Antibacterial Applications : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety and their evaluation for antibacterial activity underscore the significance of such compounds in addressing antibiotic resistance and developing new antibacterial agents (M. E. Azab et al., 2013).
Eigenschaften
IUPAC Name |
2-ethyl-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-4-15(5-2)20(27)25-17-8-6-16(7-9-17)24-18-12-19(23-14(3)22-18)26-11-10-21-13-26/h6-13,15H,4-5H2,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHTJYBBLAMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.